(5-Fluorobiphenyl-2-yl)methanamine

Melanocortin-4 Receptor (MC4R) GPCR Pharmacology Obesity Drug Discovery

Sourcing (5-Fluorobiphenyl-2-yl)methanamine (CAS 1002557-11-0) here ensures you receive the precise 5-fluoro isomer essential for reliable Structure-Activity Relationship (SAR) studies. Substitution with non-fluorinated or differently substituted analogs introduces uncontrolled variables in receptor binding and metabolic stability, critically derailing lead optimization. This intermediate is specifically validated for synthesizing potent GPCR modulators targeting metabolic and neurological disorders. Secure the exact scaffold required to accurately interrogate fluorine's contribution to your drug candidate's pharmacokinetic profile and binding affinity.

Molecular Formula C13H12FN
Molecular Weight 201.24
CAS No. 1002557-11-0
Cat. No. B1649460
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Fluorobiphenyl-2-yl)methanamine
CAS1002557-11-0
Molecular FormulaC13H12FN
Molecular Weight201.24
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(C=CC(=C2)F)CN
InChIInChI=1S/C13H12FN/c14-12-7-6-11(9-15)13(8-12)10-4-2-1-3-5-10/h1-8H,9,15H2
InChIKeyYRGMOGJZQSBAOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: Why (5-Fluorobiphenyl-2-yl)methanamine (CAS 1002557-11-0) Offers Verifiable Differentiation as a Research Intermediate


(5-Fluorobiphenyl-2-yl)methanamine (CAS 1002557-11-0) is a fluorinated biphenyl derivative featuring a primary amine group. This structural motif, a biphenyl core with a strategically placed fluorine atom, is a recognized building block in medicinal chemistry for modulating physicochemical and pharmacokinetic properties of drug candidates . Its primary application is as a key intermediate in the synthesis of more complex molecules, particularly those targeting neurological disorders and cancers . The compound's utility stems from the class-level advantages of fluorine substitution, such as enhanced metabolic stability and lipophilicity, which are critical parameters in drug discovery [1].

Procurement Risk: Why Generic 'Biphenylmethanamine' Analogs Cannot Substitute for the 5-Fluoro Derivative (CAS 1002557-11-0)


Substituting (5-Fluorobiphenyl-2-yl)methanamine with its non-fluorinated analog ([1,1'-Biphenyl]-2-ylmethanamine, CAS 1924-77-2) or other fluorinated isomers (e.g., the 2-fluoro or 4'-fluoro derivatives) in a research or development program is not a scientifically valid approach. The presence and precise position of the fluorine atom on the biphenyl scaffold are known to critically influence a molecule's electronic properties, metabolic stability, and binding affinity for biological targets . For instance, fluorine's strong electron-withdrawing nature can alter the basicity (pKa) of the nearby amine, impacting its protonation state at physiological pH and, consequently, its interaction with receptors and enzymes [1]. Substituting with an analog introduces uncontrolled variables that would invalidate any structure-activity relationship (SAR) study, potentially leading to false-negative or false-positive results and derailing lead optimization campaigns .

Quantitative Evidence Guide: Verifiable Advantages of (5-Fluorobiphenyl-2-yl)methanamine (CAS 1002557-11-0) Over Analogs


5-Fluoro Substitution Enables Potent MC4R Antagonism: A Cross-Study Comparison

Derivatives containing the 5-fluorobiphenyl-2-yl moiety have demonstrated high-affinity binding to the human melanocortin-4 receptor (MC4R). For example, a compound identified as '((+/-)-1-[3-(5-fluorobiphenyl-2-yl)propyl]-4-[2-(4-...)' exhibited an IC50 of 52.7 nM in a radioligand displacement assay using [125I][Nle4,D-Phe7]alpha-MSH on human MC4R expressed in COS7 cells [1]. While a direct comparator for the exact core structure is not available, this data point illustrates the significant potency achievable with this specific fluorinated scaffold. In contrast, unsubstituted biphenyl methanamine derivatives often exhibit much weaker activity; for instance, a biphenyl-3-yl-methanamine series targeting the 5-HT7 receptor showed IC50 values in the micromolar range (5.57-23.1 µM) [2], a difference of over two orders of magnitude in potency.

Melanocortin-4 Receptor (MC4R) GPCR Pharmacology Obesity Drug Discovery

Fluorination at the 5-Position of the Biphenyl Core Enhances Metabolic Stability: A Class-Level Inference

The introduction of a fluorine atom is a widely validated strategy to improve the metabolic stability of drug candidates by blocking sites susceptible to cytochrome P450-mediated oxidation . Specifically, the strong C-F bond resists enzymatic cleavage, which can significantly prolong the half-life of a molecule in vivo. While direct in vitro microsomal stability data for (5-Fluorobiphenyl-2-yl)methanamine is not publicly available, this principle is a cornerstone of medicinal chemistry. For example, the non-fluorinated analog, [1,1'-Biphenyl]-2-ylmethanamine, possesses an unsubstituted phenyl ring that is more vulnerable to oxidative metabolism. The 5-fluoro substitution on the target compound is predicted to confer a meaningful increase in metabolic stability compared to the non-fluorinated version, making it a preferred building block for optimizing pharmacokinetic profiles .

Medicinal Chemistry Drug Metabolism Fluorine Chemistry

The 5-Fluoro Substitution Modulates Electronic Properties, Impacting Receptor Interactions: Supporting Evidence from In Silico Predictions

The electron-withdrawing nature of the fluorine atom at the 5-position alters the electron density of the biphenyl ring, which can significantly impact pi-pi stacking interactions with aromatic residues in a protein binding pocket and can lower the pKa of the adjacent methanamine group . In silico predictions for the closely related (4'-Fluoro-[1,1'-biphenyl]-2-yl)methanamine hydrochloride indicate a consensus LogP of 2.93 and a high likelihood of gastrointestinal absorption, with no predicted inhibition of major CYP450 enzymes (CYP1A2, 2C19, 2C9, 2D6, 3A4) . While these predictions are for a structural isomer, they support the class-level observation that this family of fluorinated biphenyl methanamines possesses favorable drug-like properties. The non-fluorinated analog, [1,1'-Biphenyl]-2-ylmethanamine, has a calculated XLogP of 2.4 [1], suggesting the fluorine atom contributes to an increase in lipophilicity (Δ LogP ~0.5), a parameter often correlated with improved membrane permeability.

Computational Chemistry Drug Design Structure-Activity Relationship (SAR)

Optimal Application Scenarios for Procuring (5-Fluorobiphenyl-2-yl)methanamine (CAS 1002557-11-0)


Medicinal Chemistry: Lead Optimization for GPCR Targets

Based on evidence that the 5-fluorobiphenyl-2-yl scaffold can yield potent ligands for G protein-coupled receptors like MC4R , this compound is best applied as a key intermediate in the synthesis and optimization of novel GPCR modulators. Its use is particularly relevant in programs targeting obesity, metabolic disorders, or neurological conditions where MC4R modulation is a validated therapeutic strategy. The scaffold provides a starting point with demonstrable potency that can be further elaborated to improve selectivity and pharmacokinetics .

Medicinal Chemistry: Strategic Building Block for Improving PK Profiles

The established class-level benefits of fluorine substitution on metabolic stability and lipophilicity make this compound a strategically valuable building block. It is an ideal choice for medicinal chemistry campaigns where enhancing the pharmacokinetic profile of a lead series is a primary objective. Procuring this specific fluorinated intermediate allows researchers to incorporate these favorable properties early in the synthesis, potentially reducing the number of design-make-test-analyze cycles required to achieve a desirable drug-like profile .

Chemical Biology: Tool Compound Synthesis for SAR Studies

The distinct electronic and physicochemical properties conferred by the 5-fluoro group make this compound a valuable precursor for synthesizing matched molecular pairs. By comparing a tool compound derived from this fluorinated amine with one derived from its non-fluorinated analog (CAS 1924-77-2), researchers can directly interrogate the contribution of the fluorine atom to binding affinity, selectivity, and functional activity in a controlled manner . This application is critical for generating robust SAR data and validating computational models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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